molecular formula C22H18N4O3 B2507297 N-(2-furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide CAS No. 478034-01-4

N-(2-furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide

Cat. No.: B2507297
CAS No.: 478034-01-4
M. Wt: 386.411
InChI Key: DQVRZOYKPNUHJS-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide is a heterocyclic acetamide derivative characterized by a furylmethyl-substituted acetamide core linked to a phenoxy group, which is further connected to a pyridinyl-pyrimidinyl moiety. The presence of both pyridine and pyrimidine rings suggests possible interactions with biological systems through hydrogen bonding or π-π stacking .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c27-21(25-14-18-4-3-13-28-18)15-29-17-8-6-16(7-9-17)22-24-12-10-20(26-22)19-5-1-2-11-23-19/h1-13H,14-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVRZOYKPNUHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-furylmethylamine with 4-(4-(2-pyridinyl)-2-pyrimidinyl)phenol in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furanones.

    Reduction: The pyridinyl and pyrimidinyl groups can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced forms of the pyridinyl and pyrimidinyl groups.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-(2-furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain kinases or interfere with DNA replication processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N-(2-furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide and its analogs:

Compound Name Substituents Molecular Formula Key Properties Reference
This compound -NH-(2-furylmethyl)
-Phenoxy-linked pyridinyl-pyrimidinyl
C22H19N4O3 Predicted high lipophilicity due to furan and aromatic rings; potential kinase inhibition activity.
N-(3-Methoxypropyl)-2-{4-[4-(2-Pyridinyl)-2-Pyrimidinyl]phenoxy}acetamide -NH-(3-methoxypropyl) C21H22N4O3 Density: 1.188 g/cm³; Boiling point: 564.6°C; Enhanced solubility due to methoxy group.
N-(Furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide -Phenoxy-linked sulfonylhydrazinylidene group C21H21N3O5S CAS 6180-66-1; Potential chelating properties due to hydrazine moiety.
Methyl 2-{4-[4-(2-Pyridinyl)-2-Pyrimidinyl]phenoxy}acetate -Methyl ester instead of acetamide C18H15N3O3 Ester group increases hydrolytic instability compared to amide; used as synthetic intermediate.
Lafutidine (2-[(2-Furylmethyl)sulfinyl]-N-[(2Z)-4-{[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxy}but-2-en-1-yl]acetamide) -Sulfinyl group
-Piperidinylmethyl-pyridinyl side chain
C23H29N4O4S Clinically used H₂ receptor antagonist; Sulfinyl group enhances gastric acid inhibition.

Key Observations:

Substituent Effects on Solubility and Bioavailability: The methoxypropyl substituent in the analog from improves aqueous solubility compared to the furylmethyl group in the target compound, which may enhance bioavailability.

Structural Modifications and Pharmacological Activity :

  • Replacement of the acetamide with a methyl ester () reduces stability but offers a pathway for prodrug development.
  • Lafutidine () shares the furylmethyl group but incorporates a sulfinyl moiety and a flexible butenyl chain, enabling potent H₂ antagonism.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods described in , where phenoxy acetamide derivatives are prepared via nucleophilic substitution or condensation reactions.

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